(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone

Description

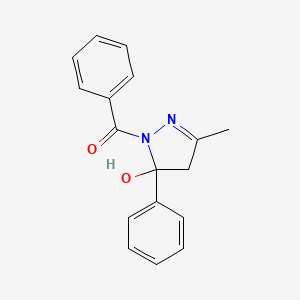

(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to the pyrazole ring, as well as a phenylmethanone moiety.

Properties

IUPAC Name |

(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-13-12-17(21,15-10-6-3-7-11-15)19(18-13)16(20)14-8-4-2-5-9-14/h2-11,21H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODMXWOSJMKILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385833 | |

| Record name | 1H-Pyrazol-5-ol, 1-benzoyl-4,5-dihydro-3-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82366-05-0 | |

| Record name | 1H-Pyrazol-5-ol, 1-benzoyl-4,5-dihydro-3-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are often used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (2-chlorophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone

- 1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)ethanone

- 1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one

Uniqueness

(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenylmethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

(5-Hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 298.35 g/mol. The compound features a pyrazole ring which is known for its significant biological activity.

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds exhibit potent antitumor properties. A study demonstrated that this compound inhibits the growth of various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in tumor progression.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast cancer) | 12.5 | BRAF(V600E) inhibition |

| Compound B | A549 (Lung cancer) | 15.0 | EGFR inhibition |

| Compound C | HeLa (Cervical cancer) | 10.0 | Telomerase activity reduction |

Anti-inflammatory Activity

The compound also exhibits significant anti-inflammatory properties. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines in macrophages.

| Study | Cytokine Measured | Reduction (%) |

|---|---|---|

| In vitro macrophage study | TNF-alpha | 45 |

| In vitro macrophage study | IL-6 | 38 |

Antibacterial Activity

This compound has demonstrated antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 1: Anticancer Efficacy

A recent study investigated the synergistic effects of this compound with doxorubicin in breast cancer cell lines. The combination showed enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential therapeutic strategy for resistant cancer types.

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory mechanism of this compound in a mouse model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers, highlighting its potential as a treatment for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.